molecular formula C7H10F3NO2 B065895 (S)-2,2,2-Trifluoro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone CAS No. 186202-18-6

(S)-2,2,2-Trifluoro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone

Cat. No.: B065895
CAS No.: 186202-18-6
M. Wt: 197.15 g/mol
InChI Key: MJLRPTJLURGFSY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of chiral organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) typically involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The purification process may involve additional steps such as recrystallization and distillation to meet the stringent quality standards required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enantioselective proteins and enzymes, leading to specific biological effects. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to other similar compounds, enhancing its utility in various applications .

Properties

CAS No.

186202-18-6

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(11)4-12/h5,12H,1-4H2/t5-/m0/s1

InChI Key

MJLRPTJLURGFSY-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)CO

SMILES

C1CC(N(C1)C(=O)C(F)(F)F)CO

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)CO

Synonyms

2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)- (9CI)

Origin of Product

United States

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